molecular formula C10H11FN2O B1405986 3-amino-N-cyclopropyl-5-fluorobenzamide CAS No. 1534788-90-3

3-amino-N-cyclopropyl-5-fluorobenzamide

Cat. No.: B1405986
CAS No.: 1534788-90-3
M. Wt: 194.21 g/mol
InChI Key: LLDQEIGASXUCFO-UHFFFAOYSA-N
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Description

3-Amino-N-cyclopropyl-5-fluorobenzamide is a synthetic organic compound with the molecular formula C11H12FN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-cyclopropyl-5-fluorobenzamide typically involves the following steps:

    Formation of the cyclopropylamine: This can be achieved through the reaction of cyclopropylamine with appropriate reagents.

    Introduction of the fluorine atom: This step involves the fluorination of the benzene ring, which can be done using reagents like Selectfluor.

    Amidation: The final step involves the formation of the amide bond between the amine group and the benzoyl chloride derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclopropyl-5-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles replace the fluorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Amino-N-cyclopropyl-5-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-cyclopropyl-5-fluorobenzamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-N-cyclopropylbenzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    5-Fluoro-2-aminobenzamide: Similar structure but lacks the cyclopropyl group, which can influence its chemical properties and applications.

Uniqueness

3-Amino-N-cyclopropyl-5-fluorobenzamide is unique due to the presence of both the cyclopropyl and fluorine groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-amino-N-cyclopropyl-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDQEIGASXUCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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